4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester
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Overview
Description
4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester is a member of chromones.
Scientific Research Applications
Synthesis and Library Construction
A study by Kim et al. (2012) focused on the synthesis of N-[alkyl sulfonamido-spiro(2H-1-benzopyran-2,4-piperidine)-6-yl] substituted amide and amine derivatives. This involved solid-phase library construction of these compounds, highlighting their potential in drug discovery due to the versatile pharmacophore arrangement on heterocyclic compounds (Kim, Ji-hye et al., 2012).
Sigma Receptor Ligands
Research by Maier and Wünsch (2002) involved the preparation of spiro[[2]benzopyran-1,4‘-piperidines] and their evaluation as σ-receptor ligands. Their studies showed that certain substituents and structural features of these compounds are advantageous for high σ1-receptor affinity (Maier, C., & Wünsch, B., 2002).
Antimicrobial and Antioxidant Activities
Bialy and Gouda (2011) explored the use of cyanoacetamide in heterocyclic chemistry. They synthesized compounds including 2-iminocoumarins and acrylamides, which displayed promising antioxidant activities. This research underscores the potential biomedical applications of such compounds (Bialy, S. A., & Gouda, M., 2011).
Histamine-3 Receptor Antagonists
A study by Dandu et al. (2012) synthesized a class of spiro[benzopyran-2,4'-piperidine] derivatives as potential histamine-3 receptor antagonists. These compounds demonstrated high affinity and selectivity for the H3 receptor, suggesting their potential in treating conditions related to histamine receptors (Dandu, R. et al., 2012).
properties
Product Name |
4-[2-[(1'-acetyl-4-oxo-6-spiro[3,4-dihydro-2H-1-benzopyran-2,4'-piperidine]yl)oxy]-1-oxoethyl]-1-piperazinecarboxylic acid ethyl ester |
---|---|
Molecular Formula |
C24H31N3O7 |
Molecular Weight |
473.5 g/mol |
IUPAC Name |
ethyl 4-[2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-6-yl)oxyacetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C24H31N3O7/c1-3-32-23(31)27-12-10-26(11-13-27)22(30)16-33-18-4-5-21-19(14-18)20(29)15-24(34-21)6-8-25(9-7-24)17(2)28/h4-5,14H,3,6-13,15-16H2,1-2H3 |
InChI Key |
ZYELQBWNTCMLJF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)COC2=CC3=C(C=C2)OC4(CCN(CC4)C(=O)C)CC3=O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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